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Compound of Interest

Compound Name:
4-Iodo-5-methyl-3-nitro-1-propyl-

1H-pyrazole

CAS No.: 1354705-39-7

Cat. No.: B3047169 Get Quote

Executive Summary
Halogenated nitro-pyrazoles represent a specialized class of heterocyclic building blocks

characterized by their high electron deficiency and dense functionalization. These scaffolds

serve as critical divergence points in two distinct fields: high-energy density materials (HEDMs),

where they function as insensitive explosive precursors, and pharmaceutical chemistry, where

they act as precursors to aminopyrazoles found in kinase inhibitors and anti-inflammatory

agents.

This guide provides a technical comparison of these building blocks, focusing on the interplay

between the nitro group's position (C3 vs. C4) and the halogen identity (F, Cl, Br, I). It details

synthetic routes,

reactivity profiles, and safety protocols for handling these potentially energetic compounds.

Part 1: Structural & Electronic Landscape
The reactivity of halogenated nitro-pyrazoles is dictated by the "push-pull" electronic effects

between the electron-rich pyrazole nitrogen lone pairs and the electron-withdrawing

nitro/halogen substituents.

Electronic Activation Map
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The following diagram illustrates the electronic activation logic. The nitro group (

) acts as a strong electron-withdrawing group (EWG), activating the ring for Nucleophilic
Aromatic Substitution (

) while deactivating it for Electrophilic Aromatic Substitution (

).
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Caption: Electronic activation flow showing how nitro-substitution dictates reactivity patterns. 4-

nitro-5-halo isomers exhibit higher electrophilicity at C5 due to the combined withdrawal of the

nitro group and the inherent deficiency of the C=N bond.

Part 2: Synthetic Pathways & Regiocontrol
Synthesis of these blocks requires careful regiocontrol. There are two primary strategies:

Nitration of Halopyrazoles (common in energetics) and Halogenation of Nitropyrazoles
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(common in pharma).

Comparative Synthetic Workflow
Parameter

Route A: Nitration of

Halopyrazoles

Route B: Halogenation of

Nitropyrazoles

Starting Material 4-Halopyrazole (Cl, Br) 3- or 4-Nitropyrazole

Reagents

Fuming

,

, or

,

,

, or

/Electrolysis

Primary Product
4-Halo-3,5-dinitropyrazole

(Energetic)

3-Nitro-4-halopyrazole

(Pharma Int.)

Regioselectivity
Directs to C3/C5 (meta to

halogen)

Directs to C4 (if available) or

N-halogenation

Yield Moderate (40-75%) High (70-90%)

Key Risk
Thermal runaway, formation of

unstable isomers

Evolution of toxic gases (

,

)

Protocol 1: Synthesis of 3-Nitro-4-Chloropyrazole (Route
B)
Rationale: This route avoids the formation of highly explosive polynitro byproducts common in

Route A.

Reagents: 3-Nitropyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.2 eq), Acetonitrile (

). Mechanism: Electrophilic aromatic substitution. The C4 position is the most electron-rich site
remaining on the 3-nitropyrazole ring.
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Dissolution: Dissolve 3-nitropyrazole (11.3 g, 100 mmol) in

(150 mL) in a round-bottom flask equipped with a reflux condenser.

Addition: Add NCS (16.0 g, 120 mmol) portion-wise over 15 minutes at room temperature.

Note: Exothermic.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than
the starting material.

Workup: Cool to room temperature. Concentrate under reduced pressure.

Purification: Resuspend residue in water (100 mL) and extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over

, and concentrate.

Crystallization: Recrystallize from Ethanol/Water to yield off-white needles.

Part 3: Reactivity Profile ( )
The core utility of these building blocks lies in their ability to undergo Nucleophilic Aromatic

Substitution (

).[1] The nitro group activates the ring, allowing nucleophiles (amines, thiols, alkoxides) to
displace the halogen.

The "Element Effect" in
Contrary to

/

reactions where Iodine is the best leaving group, Fluorine is the superior leaving group in

for these systems.

Order of Reactivity:
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[2][3]

Mechanistic Reason: The rate-determining step is the addition of the nucleophile to form the

Meisenheimer complex. The high electronegativity of Fluorine inductively stabilizes this

anionic intermediate, lowering the activation energy [1].

Experimental Protocol: Displacement
Scenario: Displacement of Chloride by a primary amine in 1-methyl-4-nitro-5-chloropyrazole.

Setup: In a dry vial, dissolve 1-methyl-4-nitro-5-chloropyrazole (1.0 eq) in anhydrous DMF

(0.5 M concentration).

Base: Add

(2.0 eq). Causality: Scavenges the HCl generated to prevent protonation of the amine
nucleophile.

Nucleophile: Add the amine (1.1 eq).

Reaction: Stir at

for 2 hours.

Self-Validation: Monitor reaction via LC-MS. Look for the mass shift:

.

Isolation: Pour into ice water. The product usually precipitates. Filter and wash with water.[4]

Reactivity Comparison Diagram
The following DOT diagram guides the selection of the building block based on the desired

reaction type (

vs. Cross-Coupling).
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Caption: Selection guide for halogenated nitro-pyrazoles. Fluorine is optimal for nucleophilic

substitution (

), while Iodine is required for metal-catalyzed cross-coupling reactions.

Part 4: Safety & Stability (High-Energy Risks)
Nitro-pyrazoles are inherently energetic. The introduction of multiple nitro groups (e.g., 3,5-

dinitropyrazoles) significantly increases density and heat of formation, pushing them into the

class of explosives.

Critical Safety Parameters
Thermal Stability:

Mononitro-halopyrazoles are generally stable up to

.

Dinitro-halopyrazoles (e.g., ClDNP) can decompose violently above

.

Protocol: Always perform Differential Scanning Calorimetry (DSC) on any new nitro-

pyrazole intermediate > 1g scale. Look for exotherms with onset
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.

Impact Sensitivity:

Polynitro compounds (like 4-chloro-3,5-dinitropyrazole) are shock-sensitive. Use Teflon

spatulas and avoid metal-on-metal friction [2].

Chemical Incompatibility:

Avoid mixing polynitro-pyrazoles with strong reducing agents (hydrazine, metal hydrides)

in concentrated forms, as this can trigger immediate deflagration.

Part 5: Applications in Drug Discovery[5][6][7]
In pharmaceutical development, these blocks are rarely the final product. They serve as

masked amines.

Scaffold Construction: The halogen is used to attach the pyrazole to a core scaffold (via

or Suzuki coupling).

Functionalization: The nitro group is reduced (

or

) to an amine.

Final Drug: The resulting amino-pyrazole is a common motif in kinase inhibitors (e.g.,

Crizotinib analogs, though Crizotinib itself uses a different core, the amino-pyrazole motif is

ubiquitous in ATP-competitive inhibitors) [3].

Data Summary: Building Block Selection
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Application Recommended Block Reason

Kinase Inhibitor (Hinge Binder) 4-Nitro-3-fluoropyrazole

High

reactivity for attaching tail;

Nitro reduction yields 4-amino

hinge binder.

Energetic Material 4-Chloro-3,5-dinitropyrazole
High density (

), positive oxygen balance.

Bioconjugation 4-Nitro-5-chloropyrazole

Controlled reactivity with

cysteine residues (thiol

exchange).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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